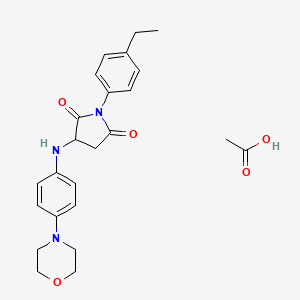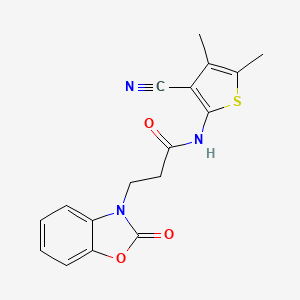
Acetic acid;1-(4-ethylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Übersicht
Beschreibung
Acetic acid;1-(4-ethylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenyl group, a morpholinylphenyl group, and a pyrrolidinedione core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid;1-(4-ethylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidinedione structure, followed by the introduction of the ethylphenyl and morpholinylphenyl groups through substitution reactions. Common reagents used in these reactions include ethyl bromide, morpholine, and phenylamine, under conditions such as reflux and the use of catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1-(4-ethylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Acetic acid;1-(4-ethylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Acetic acid;1-(4-ethylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting biochemical pathways related to oxidative stress, inflammation, or cell signaling. Its unique structure allows it to bind to active sites of enzymes or receptors, altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-morpholinyl)-4-phenyl-2-butanone: Shares the morpholinyl and phenyl groups but differs in the core structure.
2-(4-ethylphenyl)-4-(4-morpholinyl)quinoline: Contains similar functional groups but has a quinoline core instead of a pyrrolidinedione.
Uniqueness
Acetic acid;1-(4-ethylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione stands out due to its combination of functional groups and core structure, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industry.
Eigenschaften
IUPAC Name |
acetic acid;1-(4-ethylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3.C2H4O2/c1-2-16-3-7-19(8-4-16)25-21(26)15-20(22(25)27)23-17-5-9-18(10-6-17)24-11-13-28-14-12-24;1-2(3)4/h3-10,20,23H,2,11-15H2,1H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWBCIRUSWTINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile](/img/structure/B4241276.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4241280.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B4241281.png)
![N-cyclohexyl-2-[2-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B4241289.png)
![N-{5-[(4-ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4241303.png)
![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B4241315.png)
![N-[3-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B4241319.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4241324.png)
![N-cyclopropyl-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B4241330.png)
![N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]PROPANAMIDE](/img/structure/B4241336.png)
![2-[(phenoxyacetyl)amino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4241339.png)
![N-[2-(difluoromethoxy)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4241350.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]benzenesulfonamide](/img/structure/B4241357.png)
